5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Description
5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide (hereafter referred to as F261-0046) is a sulfonamide-based small molecule with the molecular formula C₁₇H₁₇N₃O₄S₃ and a molecular weight of 423.54 g/mol . It features a thiophene sulfonamide core substituted with an ethyl group at the 5-position of the thiophene ring and a 6-methanesulfonylpyridazine moiety attached to a phenyl ring at the N-position (Figure 1).
Properties
IUPAC Name |
5-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-3-14-7-10-17(25-14)27(23,24)20-13-6-4-5-12(11-13)15-8-9-16(19-18-15)26(2,21)22/h4-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNNWPOPHXHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with sulfonamide groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted thiophene derivatives .
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the compound's potential as an antibacterial agent. It has been shown to inhibit bacterial cell division by targeting proteins involved in this process, particularly ZipA, which is crucial for bacterial cytokinesis. This mechanism suggests its potential utility in developing new antibiotics, especially against resistant strains.
Key Findings:
- In vitro assays demonstrated significant inhibition of bacterial growth, with minimal inhibitory concentrations (MICs) comparable to or lower than those of existing antibiotics.
- The compound exhibited selective activity against Gram-positive bacteria, indicating a promising profile for further development as an antibiotic.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin | 16 |
| Escherichia coli | 32 | Ciprofloxacin | 64 |
Anticancer Applications
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in liver cancer cell lines. Its mechanism appears to involve the disruption of cancer cell proliferation pathways.
Case Study:
In a comparative study assessing various sulfonamide derivatives against HepG2 liver cancer cells, 5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide showed significant cytotoxicity at concentrations above 10 µM.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 5-ethyl-N-[...] | 15 | 6.5 |
| Methotrexate | 20 | 4.1 |
Synthesis and Optimization
The synthesis of this compound involves several steps, including the formation of the thiophene ring and subsequent sulfonamide linkage. Optimizations have been made to enhance yield and purity using techniques such as continuous flow reactions and advanced purification methods like chromatography.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural motifs with F261-0046, primarily the thiophene sulfonamide backbone and heteroaryl-substituted phenyl groups :
Physicochemical and Pharmacological Comparisons
Table 1: Key Property Comparisons
Key Findings :
- Isobutyl vs. Ethyl : Isobutyl groups in analogues (e.g., ) increase steric bulk and logP, which may reduce solubility but improve membrane permeability.
- Heteroaryl Moieties : Pyridazine (F261-0046) vs. pyrimidine (analogues) alters electronic properties and binding affinity to targets like KRAS .
Pharmacological Activity
Computational and Experimental Insights
- SAR Trends : The methanesulfonyl group in F261-0046 may enhance hydrogen bonding with catalytic cysteine residues in KRAS, a hypothesis supported by its inclusion in covalent inhibitor libraries .
Biological Activity
5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Formula: C14H16N4O4S2
- Molecular Weight: Approximately 368.42 g/mol
- Solubility: Soluble in organic solvents, sparingly soluble in water.
Sulfonamides are known to exhibit a range of biological activities primarily through the inhibition of various enzymes and receptors. The specific mechanism of action for this compound is thought to involve:
- Inhibition of Carbonic Anhydrase: Similar to other sulfonamide derivatives, it may inhibit carbonic anhydrase, impacting physiological processes such as acid-base balance and respiratory function .
- Endothelin Receptor Modulation: It has been suggested that this compound may interact with endothelin receptors, potentially influencing vascular resistance and blood pressure regulation .
Antimicrobial Activity
Research has indicated that sulfonamide derivatives possess antimicrobial properties. The compound's structural features allow it to target bacterial enzymes critical for folate synthesis, thus inhibiting bacterial growth.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cardiovascular Effects
The cardiovascular implications of sulfonamide derivatives have been explored through various studies. Notably, the compound may exhibit protective effects against pulmonary hypertension by modulating vascular tone.
Case Study: Pulmonary Hypertension Model
In a rat model of pulmonary hypertension, administration of the compound resulted in significant reductions in both pulmonary artery pressure and right ventricular hypertrophy, indicating its potential therapeutic role in managing cardiovascular diseases .
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in various disease models:
- Myocardial Inflammation: The compound was administered during the acute phase of myocardial inflammation, showing reduced systemic inflammation and improved cardiac function compared to control groups .
- Inflammatory Response Modulation: In models of sepsis, treatment with this sulfonamide derivative led to decreased levels of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting a role in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
